molecular formula C13H12ClF3N2OS B2690948 1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride CAS No. 1158563-30-4

1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride

Cat. No. B2690948
CAS RN: 1158563-30-4
M. Wt: 336.76
InChI Key: MFFSMLDHKCTFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C13H12ClF3N2OS and its molecular weight is 336.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound 1-(5-Methyl-3-((3-(trifluoromethyl)phenyl)amino)-2,4-thiazolyl)ethan-1-one hydrochloride has shown relevance in various synthetic chemistry applications. Research demonstrates its potential in the synthesis of novel compounds and the exploration of their chemical properties:

  • Novel Compound Synthesis : Studies on the synthesis of novel imidazo[1,2-a]pyrimidine compounds and reactions with thiosemicarbazide derivatives have been documented, showcasing the versatility of related thiazolyl compounds in generating new chemical entities with potential biological activities (J. Liu, 2013); (A. G. Balya et al., 2008).

  • Corrosion Inhibition Studies : Research into thiazole and thiadiazole derivatives has shown their effectiveness in inhibiting corrosion of iron, suggesting applications of related compounds in materials science and engineering to protect metals against corrosion (S. Kaya et al., 2016).

  • Antimicrobial Agents : The synthesis of triazole[3,4-b][1,3,4]thiadiazoles bearing the pyrazole moiety has demonstrated marked inhibition of bacterial and fungal growth, indicating the potential of related thiazolyl compounds as antimicrobial agents (C. Sanjeeva Reddy et al., 2010).

  • Cytotoxic Activity : Some thiazolyl compounds have been synthesized and evaluated for their cytotoxic activities, suggesting the application of this compound derivatives in the development of new cancer treatments (M. Noolvi et al., 2014).

Molecular Dynamics and Quantum Chemical Studies

  • Computational Studies : Computational studies on thiazole derivatives have been conducted to understand their properties and interactions at the molecular level, which can inform the design of new compounds with desired characteristics. This includes investigations into the inhibition performances of thiazole derivatives against corrosion and their binding energies on metal surfaces (S. Kaya et al., 2016).

properties

IUPAC Name

1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS.ClH/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16;/h3-6H,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFSMLDHKCTFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.